molecular formula C6H14F3NO2S B151604 Bis(2-methoxyethyl)aminosulfur trifluoride CAS No. 202289-38-1

Bis(2-methoxyethyl)aminosulfur trifluoride

Cat. No.: B151604
CAS No.: 202289-38-1
M. Wt: 221.24 g/mol
InChI Key: APOYTRAZFJURPB-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl)aminosulfur trifluoride: is a versatile and thermally stable nucleophilic fluorinating reagent. It is commonly used in organic synthesis for the conversion of various functional groups into their fluorinated derivatives. This compound is known for its effectiveness in deoxofluorination reactions, where it replaces oxygen atoms with fluorine atoms in organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(2-methoxyethyl)aminosulfur trifluoride can be synthesized from bis(2-methoxyethyl)amine. The synthesis involves the reaction of bis(2-methoxyethyl)amine with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (DCM) at low temperatures to ensure the stability of the product .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in a continuous flow reactor to ensure consistent quality and efficiency .

Scientific Research Applications

Chemistry: : Bis(2-methoxyethyl)aminosulfur trifluoride is widely used in organic synthesis for the preparation of fluorinated compounds. It is particularly valuable in the pharmaceutical industry for the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability .

Biology: : In biological research, fluorinated compounds synthesized using this compound are used as probes and tracers. These compounds can help in the study of biological processes and the development of diagnostic tools .

Medicine: : The compound is used in the synthesis of fluorinated pharmaceuticals, which are known for their enhanced therapeutic properties. Fluorinated drugs often have better pharmacokinetic profiles and increased potency .

Industry: : In the industrial sector, this compound is used in the production of agrochemicals and materials with unique properties. Fluorinated compounds are known for their chemical resistance and stability, making them valuable in various applications .

Mechanism of Action

Mechanism: : Bis(2-methoxyethyl)aminosulfur trifluoride acts as a nucleophilic fluorinating agent. It facilitates the replacement of oxygen atoms with fluorine atoms in organic molecules through a deoxofluorination mechanism. The compound interacts with the target molecule, leading to the formation of a fluorinated product and the release of by-products .

Molecular Targets and Pathways: : The primary molecular targets of this compound are functional groups containing oxygen atoms, such as alcohols, aldehydes, ketones, and carboxylic acids. The compound’s action involves the nucleophilic attack on these functional groups, resulting in the substitution of oxygen with fluorine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Bis(2-methoxyethyl)aminosulfur trifluoride stands out due to its enhanced thermal stability and broader spectrum of activity compared to traditional deoxofluorinating agents like diethylaminosulfur trifluoride (DAST). Its ability to perform deoxofluorination under milder conditions makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYTRAZFJURPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074898
Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202289-38-1
Record name Deoxo-Fluor
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Record name Deoxy-fluor
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Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Record name Bis(2-methoxyethyl)aminosulfur Trifluoride
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Record name Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF
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Record name BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE
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Synthesis routes and methods

Procedure details

Table 6 summarizes the results obtained on fluorination of 4-t-butyl cyclohexanone with the aminosulfur trifluorides. All of the compositions examined except N-naphthyl-N-phenylaminosulfur trifluoride converted the ketone to a mixture of 4-t-butyl-difluorocyclohexane and 4-t-butyl-1-fluorocyclohexene, with the former predominating. The fluorination of this ketone was much slower than observed for the fluorination of cyclooctanol. A complete conversion to the fluorinated products required several days at room temperature in CH2Cl2. However, addition of a catalytic amount of HF (generated in-situ from EtOH) accelerated the rate of reaction considerably. The reaction time was reduced from several days to ˜16 h when the diaryl, arylalkyl, and N-methoxyethyl-N-phenylaminosulfur trifluorides were reacted with 4-t-butylcyclohexanone in the presence of HF. The effect of HF on reaction rate was, however, less pronounced with the alkoxyalkyl aminosulfur trifluorides 37 and 41. A reasonable reaction time (40 h) for complete fluorination of the ketone with bis(methoxyethyl-aminosulfur trifluoride (41) was obtained when the reaction was carried out at 40° C.
Name
alkoxyalkyl aminosulfur trifluorides
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N-naphthyl-N-phenylaminosulfur trifluoride
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4-t-butyl-1-fluorocyclohexene
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diaryl
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arylalkyl
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N-methoxyethyl-N-phenylaminosulfur trifluorides
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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